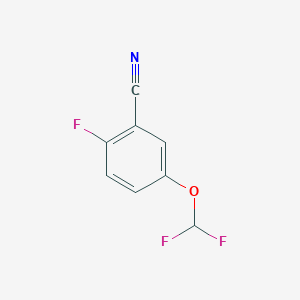

5-(Difluoromethoxy)-2-fluorobenzonitrile

Descripción

Propiedades

IUPAC Name |

5-(difluoromethoxy)-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c9-7-2-1-6(13-8(10)11)3-5(7)4-12/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIYYZYQQLHVTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261499-62-0 | |

| Record name | 5-(difluoromethoxy)-2-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Starting Materials

- Fluorobenzonitrile derivatives (typically 2-fluorobenzonitrile or its positional isomers)

- Difluoromethylating agents (e.g., difluoromethyl halides or difluoromethyl sulfonates)

- Bases (organic or inorganic, to facilitate nucleophilic substitution)

- Catalysts (transition metal catalysts such as palladium or copper complexes may be employed)

General Synthetic Strategy

The common synthetic approach involves:

Step 1: Preparation of Fluorobenzonitrile Precursor

The starting fluorobenzonitrile is prepared or sourced with the fluorine substituent positioned at the 2-position relative to the nitrile group.Step 2: Difluoromethylation to Introduce Difluoromethoxy Group

The difluoromethoxy group is introduced via nucleophilic aromatic substitution or cross-coupling reactions using difluoromethylating reagents. This step often requires a base to generate the nucleophile and a catalyst to promote the coupling.Step 3: Purification and Characterization

The product is purified by standard methods such as column chromatography or recrystallization, followed by characterization using NMR, IR, and mass spectrometry.

Reaction Conditions

| Parameter | Typical Conditions |

|---|---|

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) |

| Base | Potassium carbonate (K2CO3), cesium carbonate (Cs2CO3) |

| Catalyst | Pd(PPh3)4, CuI, or other palladium/copper catalysts |

| Temperature | 50–120 °C |

| Reaction Time | 6–24 hours |

| Atmosphere | Inert (nitrogen or argon) |

Chemical Reaction Analysis

Nucleophilic Aromatic Substitution (SNAr):

The difluoromethoxy group can be introduced by displacement of a leaving group (e.g., halide) on the aromatic ring by a difluoromethoxide nucleophile generated in situ.Cross-Coupling Reactions:

Palladium or copper-catalyzed cross-coupling between aryl halides and difluoromethoxy reagents is a common method, providing good yields and regioselectivity.Oxidation/Reduction:

Post-synthesis modifications may involve oxidation or reduction to adjust functional groups if required.

Research Findings and Applications

The difluoromethoxy substituent enhances the compound’s biological activity and metabolic stability, making it a useful building block in pharmaceuticals and agrochemicals.

The fluorobenzonitrile core provides a site for further functionalization or cross-coupling, expanding its utility in material science.

Studies show that electron-withdrawing groups like fluorine and difluoromethoxy increase the compound’s binding affinity to biological targets by modulating electronic properties.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 2-Fluorobenzonitrile with leaving group | Difluoromethoxide ion, base | 80–120 °C, 12–24 h | 60–85 | Requires strong base and polar solvents |

| Palladium-Catalyzed Cross-Coupling | 2-Fluoroaryl halide | Difluoromethylating agent, Pd catalyst | 50–100 °C, 6–18 h | 70–90 | High regioselectivity, mild conditions |

| Copper-Catalyzed Coupling | 2-Fluoroaryl halide | Difluoromethylating agent, Cu catalyst | 80–110 °C, 8–20 h | 65–88 | Alternative to Pd catalysis, cost-effective |

Análisis De Reacciones Químicas

Types of Reactions

5-(Difluoromethoxy)-2-fluorobenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to different products.

Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives, while oxidation can produce carboxylic acids or other oxidized products .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

5-(Difluoromethoxy)-2-fluorobenzonitrile serves as a crucial building block in the synthesis of more complex organic molecules. Its unique substituents allow it to participate in various chemical reactions, making it valuable in the development of pharmaceuticals and agrochemicals.

Types of Reactions

The compound is known to undergo several types of reactions:

- Nucleophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, it can readily participate in nucleophilic substitution reactions.

- Cross-Coupling Reactions: It can form new carbon-carbon bonds through cross-coupling reactions.

- Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to varied products.

Biological Research

Potential Biological Activities

Research indicates that this compound may exhibit antimicrobial and anti-inflammatory properties. Studies are ongoing to explore its therapeutic potential against various diseases.

Mechanism of Action

The compound interacts with specific molecular targets, modulating biological pathways such as enzyme inhibition and receptor binding. The exact mechanisms depend on the biological context and the specific applications being investigated.

Pharmaceutical Applications

Drug Development

The compound's unique chemical properties make it a candidate for drug development. Its ability to act on specific biological targets could lead to the formulation of new therapeutic agents for treating diseases, particularly those requiring modulation of inflammatory pathways.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals that require specific properties conferred by its unique structure. This includes applications in materials science where tailored chemical characteristics are necessary.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Used as a building block for complex organic molecules; participates in nucleophilic substitutions. |

| Biological Research | Potential antimicrobial and anti-inflammatory activities; ongoing studies for therapeutic uses. |

| Pharmaceutical Applications | Candidate for drug development targeting specific biological pathways. |

| Industrial Applications | Utilized in producing specialty chemicals with tailored properties. |

Example Research Findings

- A study on related fluorinated compounds highlighted their effectiveness in inhibiting pro-inflammatory cytokines, suggesting that this compound could exhibit similar benefits.

- Another investigation into the synthesis pathways indicated that modifications to the difluoromethoxy group could enhance biological activity, paving the way for targeted drug design.

Mecanismo De Acción

The mechanism of action of 5-(Difluoromethoxy)-2-fluorobenzonitrile involves its interaction with specific molecular targets. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding. The exact pathways depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

The compound is compared to structurally related benzonitriles and fluorinated aromatic derivatives to highlight differences in physicochemical properties, reactivity, and applications.

Structural Analogues and Substituent Effects

Key Observations :

- Electronic Effects : The difluoromethoxy group (-OCHF₂) is strongly electron-withdrawing, enhancing the nitrile group's electrophilicity compared to methoxy (-OCH₃) or methyl (-CH₃) substituents. This increases reactivity in nucleophilic addition reactions .

- Steric Hindrance : The bulkier -OCHF₂ group may slow down reactions at the ortho position compared to smaller substituents like -F or -CH₃.

- Metabolic Stability : Fluorinated groups like -OCHF₂ resist oxidative degradation better than -OCH₃, making the compound suitable for drug development (e.g., pantoprazole derivatives) .

Stability and Reactivity

- Hydrolysis Sensitivity: The nitrile group in this compound is more susceptible to hydrolysis than in non-fluorinated analogs due to the electron-withdrawing -OCHF₂ group.

Actividad Biológica

5-(Difluoromethoxy)-2-fluorobenzonitrile is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a benzene ring substituted with a difluoromethoxy group, a fluorine atom, and a nitrile group. The presence of these functional groups influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that compounds with similar structures may inhibit specific enzymes or receptors involved in cancer progression and other diseases. For instance, compounds containing fluorinated groups have been shown to enhance binding affinity to target proteins due to their electron-withdrawing nature, which can stabilize interactions in the active sites of enzymes or receptors.

Anticancer Properties

Research indicates that fluorinated benzonitriles exhibit significant anticancer properties. For example, studies on related compounds have demonstrated potent inhibition against various cancer cell lines, including leukemia and melanoma. The mechanism often involves the disruption of nucleic acid synthesis or interference with metabolic pathways essential for cell proliferation.

Table 1: Summary of Biological Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | L1210 Mouse Leukemia | TBD | Inhibition of nucleic acid synthesis |

| Analog A | B16 Melanoma | TBD | Alkylation of thymidylate synthase |

| Analog B | A549 Lung Cancer | TBD | Inhibition of cell cycle progression |

Note: TBD indicates that specific IC50 values are yet to be determined for this compound.

Enzyme Inhibition Studies

In vitro studies have shown that related compounds can inhibit enzymes critical for tumor growth. For instance, inhibitors targeting branched-chain amino acid transaminase (BCAT) have been identified as promising candidates for cancer treatment. Such enzyme inhibitors may also play a role in metabolic regulation within tumors.

Case Studies

- Study on Fluorinated Compounds : A study evaluating the biological activity of various fluorinated benzonitriles reported significant cytotoxic effects against L1210 mouse leukemia cells. The results indicated that structural modifications could enhance potency and selectivity against specific cancer types .

- Mechanistic Insights : Another investigation into the mechanism revealed that the introduction of fluorine atoms increases lipophilicity and alters the electronic properties of the compound, which may enhance cellular uptake and efficacy in inhibiting tumor growth .

Q & A

Q. What are the common synthetic routes for preparing 5-(Difluoromethoxy)-2-fluorobenzonitrile?

Methodological Answer:

- Step 1: Substrate Selection

Start with fluorinated benzaldehyde derivatives (e.g., 2-fluoro-5-hydroxybenzaldehyde). Introduce the difluoromethoxy group via nucleophilic substitution using chlorodifluoromethane (ClCF₂H) under basic conditions (e.g., K₂CO₃ in DMF) . - Step 2: Nitrile Introduction

Convert the aldehyde group to a nitrile via a two-step process: (i) oxidation to carboxylic acid (e.g., using KMnO₄), followed by (ii) dehydration with reagents like PCl₅ or POCl₃ . - Alternative Route

Utilize Suzuki-Miyaura cross-coupling with boronic ester intermediates (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives) and fluorinated aryl halides. Pd(PPh₃)₄ is a common catalyst for C-C bond formation .

Key Considerations:

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Q. How can computational chemistry predict the reactivity of fluorinated benzonitriles in cross-coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT):

- Model the electronic effects of substituents (e.g., difluoromethoxy as an electron-withdrawing group) to predict regioselectivity in Suzuki couplings.

- Calculate Fukui indices to identify nucleophilic/electrophilic sites on the aromatic ring .

- Transition State Analysis:

Simulate Pd-catalyzed coupling steps to optimize catalytic systems (e.g., ligand choice impacts activation energy) .

Case Study:

For this compound, DFT studies show that the nitrile group directs cross-coupling to the para position relative to the difluoromethoxy group .

Q. What strategies resolve contradictions in reported reaction yields for fluorinated benzonitrile derivatives?

Methodological Answer:

- Variable Control:

- Reproducibility Protocols:

- Document reaction parameters (e.g., solvent degassing, temperature gradients) to align with literature methods.

- Use standardized substrates (e.g., 4-bromobenzonitrile as a control) to validate experimental setups .

Example:

Contradictory yields in Suzuki couplings may arise from trace moisture in solvents. Anhydrous DMF or THF improves reproducibility .

Q. How does the electronic effect of the difluoromethoxy group influence regioselectivity in aromatic substitution?

Methodological Answer:

- Hammett Parameters:

The –OCF₂H group has a σₚ value of ~0.34, indicating moderate electron-withdrawing effects. This directs electrophilic substitution to the meta position relative to the nitrile group . - Experimental Validation:

- Nitration of this compound with HNO₃/H₂SO₄ yields meta-nitro derivatives, confirmed by ¹H NMR .

- Computational modeling (e.g., Natural Bond Orbital analysis) quantifies charge distribution at reaction sites .

Key Insight:

The difluoromethoxy group’s inductive effect stabilizes negative charge buildup, favoring meta over para substitution in nitration .

Q. What are the challenges in scaling up fluorinated benzonitrile synthesis for preclinical studies?

Methodological Answer:

- Purification Hurdles:

- Toxicity Management:

- Fluorinated intermediates (e.g., aryl fluorides) require handling in fume hoods with PPE.

- Waste streams containing F⁻ ions must be neutralized with Ca(OH)₂ to prevent environmental hazards .

Scalable Example:

A one-pot synthesis using microwave-assisted heating reduces reaction time from 24h to 2h, improving throughput .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.